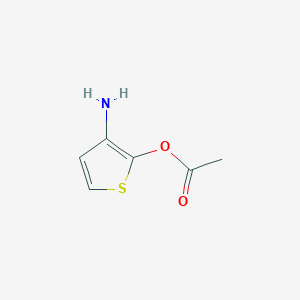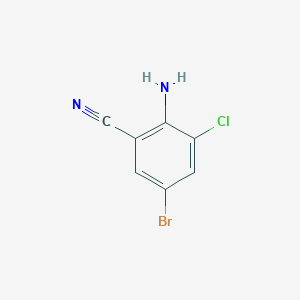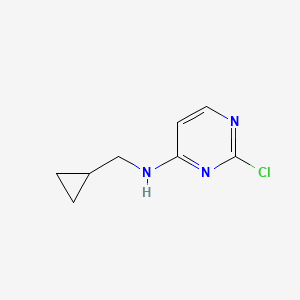
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine
Descripción general
Descripción
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a chemical compound with the CAS Number: 1549879-83-5 . It has a molecular weight of 182.65 and its IUPAC name is 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is 1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) . This indicates that it has a pyrimidine ring with a chlorine atom at the 2nd position and an amine group attached to the 4th position of the pyrimidine ring. The amine group is further substituted with a cyclopropylmethyl group .Physical And Chemical Properties Analysis
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Chloro-N-(cyclopropylmethyl)pyrimidin-4-amine and similar pyrimidinic Schiff bases have been studied for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds, including variants like benzylidene-pyrimidin-2-yl-amine, have shown good corrosion inhibition even at low concentrations and are considered mixed-type inhibitors. The relationship between inhibition efficiency and quantum chemical parameters has been established using quantitative structure–activity relationship (QSAR) methods (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthesis of Heterocyclic Compounds
These compounds are used in the synthesis of diverse heterocyclic compounds. For example, their transformation into 2-alkyl(and 2-aryl)amino-derivatives and the synthesis of 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines have been explored (Botta et al., 1985). Additionally, the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using palladium catalysts has been reported, which could be widely employed for preparing new heterocyclic compounds (El-Deeb, Ryu, & Lee, 2008).
Molluscicidal Properties
Studies have also been conducted on the molluscicidal properties of thiazolo[5,4-d]pyrimidines, which are synthesized using compounds like 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine. These compounds have shown activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
Anticancer Research
In anticancer research, various pyrimidine derivatives, including structures related to 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine, have been synthesized and evaluated for their potential as anticancer agents. These studies involve synthesis, chemical reactivity, and biological evaluation of compounds with significant focus on their anticancer properties (Farouk, Ibrahim, & El-Gohary, 2021).
Synthesis of Antiallergic Compounds
These pyrimidine derivatives have been used in the synthesis of compounds with potential antiallergic activity, as evidenced by their performance in rat passive cutaneous anaphylaxis screens (Lesher, Singh, & Mielens, 1982).
Enantioselective Synthesis and Biological Activities
The enantioselective synthesis of pyrimidin-4-amine derivatives and their biological activities, including potential antitumor properties, have been explored. This research highlights the importance of stereochemistry in the biological efficacy of these compounds (Gao et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-8-10-4-3-7(12-8)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUULAQIYDLBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide](/img/structure/B3038819.png)
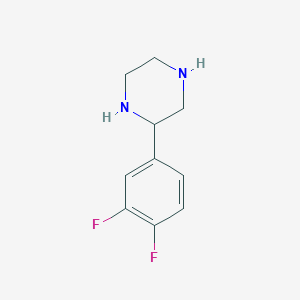
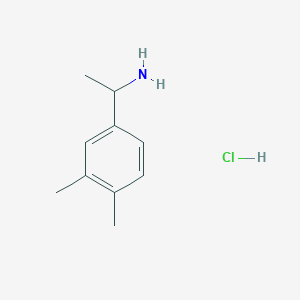
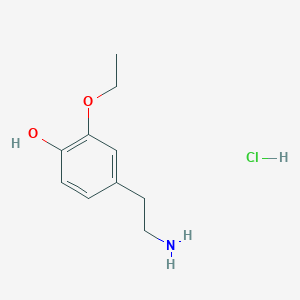
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3038828.png)
![3-[(4-Aminophenyl)thio]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3038829.png)
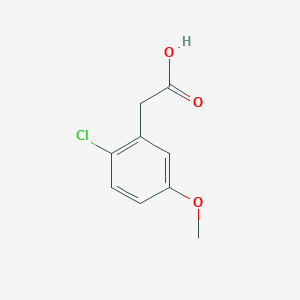
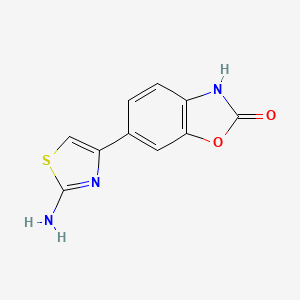
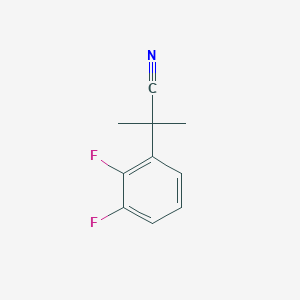

![(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038838.png)
![3-(2-chloro-5-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3038840.png)
